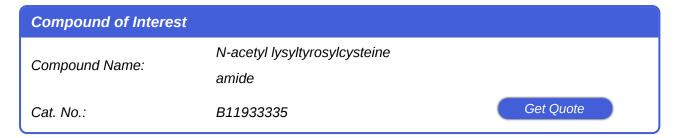


Experimental Design for N-acetyl lysyltyrosylcysteine amide (KYC) Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl lysyltyrosylcysteine amide, also known as KYC, is a potent and specific tripeptide inhibitor of myeloperoxidase (MPO).[1][2][3][4] MPO is an enzyme released by neutrophils and other immune cells that plays a critical role in oxidative stress and inflammation-mediated tissue damage.[1][3] KYC has demonstrated significant therapeutic potential in preclinical models of various diseases, including stroke, bronchopulmonary dysplasia, and sickle cell disease, primarily by mitigating the detrimental effects of MPO-derived oxidants.[1][2][5] This document provides detailed application notes and experimental protocols for researchers investigating the biological activities of KYC.

Chemical and Physical Properties



Property	Value	Reference	
Molecular Formula	C20H31N5O5S	[6]	
Molecular Weight	453.56 g/mol	[6]	
CAS Number	1287585-40-3	[2][6]	
Appearance	Solid	[1]	
Purity	>98% (HPLC)	[1]	
Solubility	Soluble in DMSO and water	ter [3]	
Storage	Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months.	[1]	

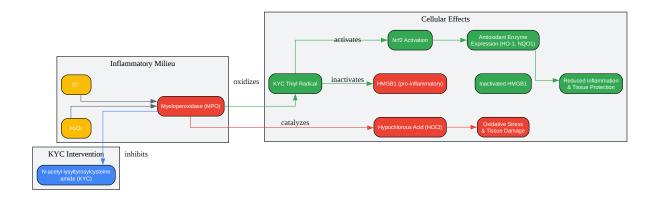
Biological Activity and Quantitative Data

N-acetyl lysyltyrosylcysteine amide is a reversible and non-toxic inhibitor of MPO.[2][3] Its primary mechanism of action is the inhibition of MPO-mediated hypochlorous acid (HOCl) formation.[1][7] Beyond direct MPO inhibition, KYC acts as a systems pharmacology agent. MPO can oxidize KYC to a thiyl radical, which in turn can inactivate the pro-inflammatory molecule HMGB1 and activate the Nrf2 antioxidant response pathway.[5][8]

Parameter	Value	Condition/Model	Reference
IC50 for MPO- mediated HOCI formation	7 μΜ	Cell-free assay	[1]
Complete HOCI production inhibition	25 μΜ	Cell-free assay	[1]
Effective in vivo dosage (stroke model)	10 mg/kg (i.p. daily)	Murine model of middle cerebral artery occlusion (MCAO)	[2][6]
Effective in vivo dosage (BPD model)	10 mg/kg (i.p. daily)	Hyperoxic neonatal rat pups	[3]



Signaling Pathway of N-acetyl lysyltyrosylcysteine amide (KYC)

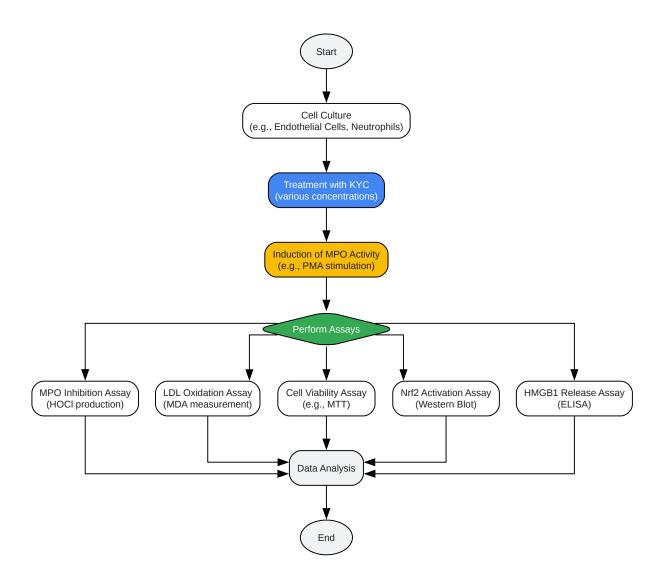


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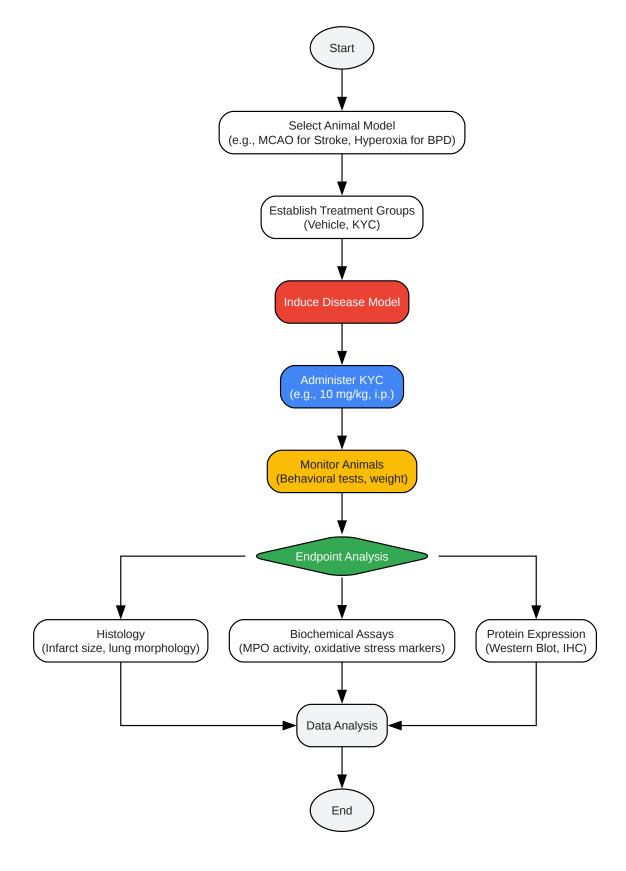
Caption: Proposed signaling pathway of N-acetyl lysyltyrosylcysteine amide (KYC).

Experimental Protocols General Experimental Workflow for In Vitro Assays









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